Enhanced Lipophilicity (XLogP3 = 2) of Tert-butyl Furan-2-carboxylate Relative to Methyl Ester (XLogP3 = 1) Improves Phase Partitioning and Membrane Permeability
Tert-butyl furan-2-carboxylate exhibits significantly higher lipophilicity than its methyl ester counterpart, as quantified by computed XLogP3 values. The tert-butyl ester has an XLogP3 of 2 [1], whereas methyl furan-2-carboxylate has an XLogP3 of 1 [2]. This one-unit increase in logP corresponds to a 10-fold higher partition coefficient in octanol/water systems, directly affecting extraction efficiency, chromatographic retention, and passive membrane permeability in biological assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2 |
| Comparator Or Baseline | Methyl furan-2-carboxylate: XLogP3 = 1 |
| Quantified Difference | ΔXLogP3 = +1 (approximately 10× higher octanol/water partition) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2019.06.18) [1] |
Why This Matters
Higher lipophilicity improves recovery in liquid-liquid extraction and may enhance cellular uptake in prodrug strategies, making tert-butyl furan-2-carboxylate a superior choice for applications requiring increased hydrophobicity.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 11217465, Tert-butyl Furan-2-carboxylate. https://pubchem.ncbi.nlm.nih.gov/compound/Tert-butyl-Furan-2-carboxylate. Accessed April 2026. View Source
- [2] Chem960. Methyl furan-2-carboxylate (CAS 611-13-2) property page. https://m.chem960.com. Accessed April 2026. View Source
